molecular formula C66H94N12O16 B072403 Actinomycin E2 CAS No. 1402-42-2

Actinomycin E2

Cat. No. B072403
CAS RN: 1402-42-2
M. Wt: 1311.5 g/mol
InChI Key: ICMBEGIECJGHSL-UHFFFAOYSA-N
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Description

Actinomycin E2 is a compound with the molecular formula C66H94N12O16 . It is a member of the actinomycin family of antibiotics, which are produced by various Streptomyces strains .


Synthesis Analysis

The synthesis of Actinomycin E2 and other actinomycins involves a complex biosynthetic pathway. Genome sequencing of Streptomyces sp. has revealed that it contains numerous gene clusters responsible for the biosynthesis of known and/or novel secondary metabolites, including different types of terpene, T1pks, T2pks, T3pks, Nrps, indole, siderophore, bacteriocin, thiopeptide, phosphonate, lanthipeptide, ectoine, butyrolactone, T3pks-Nrps, and T1pks-Nrps .


Molecular Structure Analysis

Actinomycin E2 contains a total of 194 bonds; 100 non-H bonds, 22 multiple bonds, 12 rotatable bonds, 16 double bonds, 6 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 2 ten-membered rings, 2 esters (aliphatic), 3 secondary amides (aliphatic), 1 secondary amide (aromatic), and 6 tertiary amides (aliphatic) .


Chemical Reactions Analysis

Actinomycin L, a member of the actinomycin family, is formed via spirolinkage of anthranilamide to the 4-oxoproline moiety of actinomycin X2, prior to the condensation of the actinomycin halves . This suggests a similar reaction pathway might be involved in the formation of Actinomycin E2.

Scientific Research Applications

  • Antitumor Effects : Actinomycins, including Actinomycin E2, have been studied for their antitumor effects. Actinomycin C, closely related to Actinomycin E2, has been used in the treatment of malignant diseases due to its inhibitory effects on tumor growth (Hackmann, 1960).

  • Sensitivity in Bacteria : The action of actinomycin has been studied in bacteria. For instance, Escherichia coli can be made sensitive to actinomycin by treatment with EDTA, indicating potential applications in studying RNA metabolism and related problems in bacterial systems (Leive, 1965).

  • Chiral Discrimination in Chemistry : Actinomycin D has been used as a chiral solvating agent for the enantiomeric determination of different chiral carboxylic acids in NMR spectroscopy, demonstrating its utility in analytical chemistry (Bai et al., 2019).

  • Inhibition of Cancer Cell Migration and Invasion : Actinomycin V, an analog of Actinomycin D, has been found to inhibit migration and invasion in human breast cancer cells, suggesting its potential in cancer treatment (Lin et al., 2019).

  • Photodynamic Therapy Applications : Actinomycin D has been studied for its role in photodynamic therapy, where it binds to DNA and enhances photosensitization, potentially useful in cancer treatment and controlled DNA cleavage (Pan et al., 2001).

  • Antimicrobial and Dyeing Applications : Actinomycins have been explored for their antimicrobial properties and as natural dyes for fabrics, demonstrating their versatility beyond clinical medicine (Chen et al., 2021).

  • Gene Transcription Inhibition : Actinomycin is known to bind to DNA, interfering with RNA synthesis and transcription processes, which is crucial in understanding its mechanism of action in various cellular systems (Sobell, 1985).

Future Directions

The discovery of new actinomycins like Actinomycin E2 is crucial in the fight against antibiotic resistance. Combining genome mining is an efficient method to detect potentially promising natural products from actinomycetes . The potential adverse effects of antibiotics on cancer treatments via causing microbial imbalance has been largely ignored . Therefore, more research is needed in this area.

properties

IUPAC Name

2-amino-1-N,9-N-bis[3,10-di(butan-2-yl)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H94N12O16/c1-17-31(5)46-63(88)77-27-21-23-40(77)61(86)73(13)29-42(79)75(15)52(33(7)19-3)65(90)92-37(11)48(59(84)69-46)71-57(82)39-26-25-35(9)55-50(39)68-51-44(45(67)54(81)36(10)56(51)94-55)58(83)72-49-38(12)93-66(91)53(34(8)20-4)76(16)43(80)30-74(14)62(87)41-24-22-28-78(41)64(89)47(32(6)18-2)70-60(49)85/h25-26,31-34,37-38,40-41,46-49,52-53H,17-24,27-30,67H2,1-16H3,(H,69,84)(H,70,85)(H,71,82)(H,72,83)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMBEGIECJGHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)CC)C)N)C)C)C(C)CC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H94N12O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Actinomycin E2

CAS RN

1402-42-2
Record name Actinomycin D, 2(sup A)-D-alloisoleucine-5(sup A)-(N-methylisoleucine)-5(sup B)-(N-methylisoleucine)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001402422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Yajima, KT Mason, E Katz - Antimicrobial Agents and …, 1975 - Am Soc Microbiol
… Our data for actinomycin E2 also differ from that reported in the literature in that equimolar amounts of D-isoleucine and Dalloisoleucine are present (Table 1, Fig. 1). The qualitative and …
Number of citations: 8 journals.asm.org
E Katz, CR Waldron, ML Meloni - Journal of Bacteriology, 1961 - Am Soc Microbiol
Katz, Edward (Rutgers, The State University, New Brunswick, NJ), Clarence R. Waldron, and Mary Lou Meloni. Role of valine and isoleucine as regulators of actinomycin peptide …
Number of citations: 26 journals.asm.org
E Katz, LH Pugh - Applied Microbiology, 1961 - Am Soc Microbiol
… In addition, the organism synthesizes actinomycin E1 (inwhich one mole of N-methylisoleucine replaces one of N-methylvaline) and actinomycin E2 (in which two moles of N-…
Number of citations: 33 journals.asm.org
AB Mauger, E Katz - Journal of Chromatography Library, 1978 - Elsevier
… Separetim of an amino acid hydrolysate obtained from actinomycin E2 synthesized by S. chJybomaeeuS in the presence of L-dtoisoleucine (or D-isoleucine)L6. N-Methylvaline is …
Number of citations: 3 www.sciencedirect.com
D Thor - 2009 - search.proquest.com
The effect of estrogen on the vasculature is mediated in part by influences on NO bioavailability. Nitric oxide (NO) is a potent vasodilator which is synthesized in endothelial cell by …
Number of citations: 2 search.proquest.com
CH CH - Biosynthesis, 2013 - books.google.com
… Amino acid analyses showed that actinomycin E1 contained 4 mole of N-methylisoleucine and actinomycin E2, 2 moles of N-methylisoleucine replacing 4 and 2 moles of N-methylvaline…
Number of citations: 0 books.google.com
A Bedernjak - 2010 - sure.sunderland.ac.uk
The present work investigated the preparation of phenoxazinone derivatives and evaluated their performances for the detection of pathogenic bacteria. The first method investigated the …
Number of citations: 4 sure.sunderland.ac.uk
E Katz - Actinomycin: natural formation and activities. New York …, 1968
Number of citations: 4
H Brockmann, JH Manegold - 1966 - degruyter.com
… Beispiel: Prolingehalt von Actinomycin E2. 6,012mg Actinomycin E2 (A) hydrolysiert mit 1116 mg 20proz. HC1 ($HCI). Vom Hydrolysat verdampfte man 1017 mg (#Hy), löste den …
Number of citations: 32 www.degruyter.com
IT von Actinomycingemischen - PROGRES DANS LA CHIMIE DES …, 1960 - Springer
Durch fraktionierte Kristallisation lassen sich einheitliche Actinomycine nur in Ausnahmefällen gewinnen; nur dann nämlich, wenn in dem aus Kulturlösung oder Mycel isolierten …
Number of citations: 0 link.springer.com

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